Methyl Oxepane-2-carboxylate
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Overview
Description
Methyl Oxepane-2-carboxylate is a chemical compound with the molecular formula C7H12O3 It is an ester derivative of oxepane, a seven-membered ring ether
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Oxepane-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of oxepane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the ring-opening of oxepane derivatives followed by esterification. For example, oxepane can be reacted with methanol in the presence of a Lewis acid catalyst to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl Oxepane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxepane-2-carboxylic acid.
Reduction: Methyl oxepane-2-ol.
Substitution: Various substituted oxepane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl Oxepane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl Oxepane-2-carboxylate and its derivatives involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. Additionally, the oxepane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: A similar ester with a five-membered ring structure.
Methyl 2-oxocyclohexanecarboxylate: An ester with a six-membered ring structure.
Methyl 2-oxocycloheptanecarboxylate: An ester with a seven-membered ring structure, similar to Methyl Oxepane-2-carboxylate.
Uniqueness
This compound is unique due to its seven-membered oxepane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl oxepane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-10-8(9)7-5-3-2-4-6-11-7/h7H,2-6H2,1H3 |
InChI Key |
JLXSDKNKARJBNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCO1 |
Origin of Product |
United States |
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